molecular formula C13H10ClFO2 B6374477 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% CAS No. 1261997-00-5

4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95%

Cat. No.: B6374477
CAS No.: 1261997-00-5
M. Wt: 252.67 g/mol
InChI Key: FNQWQDGUZWPTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% (4-Cl-MFP-2-F), is an organic compound that has been used in a variety of scientific and industrial applications due to its unique properties. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 107-109°C. 4-Cl-MFP-2-F has been used in a variety of synthetic processes, such as the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of materials for the electronics industry. In addition, 4-Cl-MFP-2-F has also been used in scientific research applications due to its interesting properties and potential applications.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications due to its interesting properties. For example, it has been used as a model compound to study the effects of fluorine substitution on the reactivity of phenols. 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has also been used to study the effects of fluorine substitution on the regioselectivity of reactions involving phenols. Additionally, 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% has been used to study the effects of fluorine substitution on the solubility and stability of compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% is not well understood. However, it is believed that the presence of the fluorine atom in the molecule increases the reactivity of the compound, making it more likely to undergo reactions with other molecules. Additionally, the presence of the fluorine atom also increases the solubility of the molecule in organic solvents, making it easier to use in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% are not well understood. However, it is believed that the compound has no significant toxicity or adverse effects on humans or other organisms. Additionally, it is believed that 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% does not have any significant effect on the metabolism of other molecules or on the activity of enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% for laboratory experiments is its solubility in organic solvents, which makes it easier to use in a variety of synthetic processes. Additionally, the presence of the fluorine atom increases the reactivity of the molecule, making it more likely to undergo reactions with other molecules. The main limitation of 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% for laboratory experiments is its limited availability, as it is not widely used in industry or scientific research.

Future Directions

There are a number of potential future directions for 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95%. One potential direction is the use of 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% as a model compound to study the effects of fluorine substitution on the reactivity of phenols. Additionally, 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% could be used to study the effects of fluorine substitution on the solubility and stability of compounds. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% and its potential applications in industry and scientific research. Finally, further research could be conducted to investigate the potential uses of 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% in the development of new pharmaceuticals and agrochemicals.

Synthesis Methods

4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% can be synthesized in a variety of ways. The most common method is the reaction of 4-chloro-2-methoxyphenol with 2-fluoroaniline in the presence of a base such as sodium hydroxide. This reaction produces 4-(4-Chloro-2-methoxyphenyl)-2-fluorophenol, 95% as a white solid. Other methods of synthesis include the reaction of 4-chloro-2-methoxyphenol with 2-fluorobenzoic acid or 2-fluoro-4-chlorobenzoic acid in the presence of a base.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-7-9(14)3-4-10(13)8-2-5-12(16)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWQDGUZWPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684416
Record name 4'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-00-5
Record name 4'-Chloro-3-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.